molecular formula C15H14FN3 B1465109 4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1182902-36-8

4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No. B1465109
M. Wt: 255.29 g/mol
InChI Key: ZOCORZBHCUCBDG-UHFFFAOYSA-N
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Description

The compound “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” has a similar structure . It has a molecular weight of 256.27 and a molecular formula of C15H13FN2O .


Molecular Structure Analysis

The molecular structure of “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” consists of a benzodiazole ring with a fluorine atom and a methyl group attached, as well as a phenol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” are not fully detailed in the sources I found .

Scientific Research Applications

Positron Emission Tomography (PET) Probes for Alzheimer's Disease

Radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to the chemical structure , have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for Aβ(1-42) aggregates, confirming their utility in imaging studies to differentiate Alzheimer's disease from other neurodegenerative disorders (Cui et al., 2012).

Antimicrobial and Antioxidant Activities

Benzothiazoles and pyrazoles, structurally related to the compound of interest, have shown better pharmacological activity. Novel derivatives have been synthesized, characterized, and screened for their antimicrobial and antioxidant activities, indicating potential for the development of new therapeutic agents (Raparla et al., 2013).

Antitumor Properties

Fluorinated benzothiazole derivatives have demonstrated potent cytotoxicity in vitro against certain cancer cell lines, suggesting their applicability in cancer therapy. The synthesis of these compounds involves modifications to enhance their biological properties and selectivity for malignant cells (Hutchinson et al., 2001).

Fluorescence in Material Science

Derivatives of benzothiazole, including those incorporating fluorine atoms, have been explored for their fluorescence properties. These compounds emit blue light, which is of interest for applications in optoelectronic devices and sensors (Mahadevan et al., 2014).

Antimycobacterial Activity

Compounds containing fluorinated benzothiazole structures have exhibited promising antimicrobial activity, particularly against mycobacterial species. This suggests potential applications in the development of new treatments for tuberculosis and other mycobacterial infections (Sathe et al., 2011).

Safety And Hazards

The safety and hazards of this compound are not specified in the sources I found .

properties

IUPAC Name

4-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-9-7-10(3-5-12(9)17)15-18-13-8-11(16)4-6-14(13)19(15)2/h3-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCORZBHCUCBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(N2C)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 2
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 4
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 5
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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